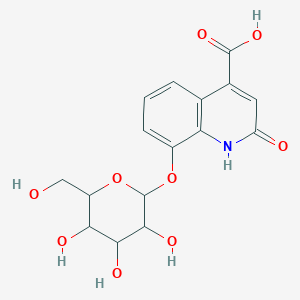

Zeanoside B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ZJ 43 ist ein potenter Inhibitor des Enzyms Glutamat-Carboxypeptidase II, auch bekannt als N-Acetylaspartylglutamat-Peptidase. Dieses Enzym ist für die Hydrolyse des Neurotransmitters N-Acetylaspartylglutamat zu N-Acetylaspartat und Glutamat verantwortlich. ZJ 43 hat ein signifikantes Potenzial zur Reduzierung neuronaler Degeneration gezeigt und wurde hinsichtlich seiner Auswirkungen auf verschiedene neurologische Erkrankungen untersucht .

Herstellungsmethoden

Die Synthese von ZJ 43 beinhaltet die Bildung eines Harnstoff-basierten N-Acetylaspartylglutamat-Analogons. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung der Harnstoff-Bindung: Dies beinhaltet die Reaktion eines Isocyanats mit einem Amin unter Bildung der Harnstoff-Bindung.

Kopplungsreaktionen: Das Harnstoff-Zwischenprodukt wird dann mit N-Acetylaspartylglutamat gekoppelt, um die endgültige Verbindung zu bilden.

Vorbereitungsmethoden

The synthesis of ZJ 43 involves the formation of a urea-based N-acetylaspartylglutamate analog. The synthetic route typically includes the following steps:

Formation of the Urea Linkage: This involves the reaction of an isocyanate with an amine to form the urea bond.

Coupling Reactions: The urea intermediate is then coupled with N-acetylaspartylglutamate to form the final compound.

Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve a purity of over 95%.

Analyse Chemischer Reaktionen

Hydrolysis and Metabolic Activation

Sennoside B (C₄₂H₃₈O₂₀) undergoes enzymatic hydrolysis in the colon by gut microbiota, producing its active metabolite rhein anthrone (C₁₄H₁₀O₄). This reaction is critical for its laxative effects .

Key Steps :

-

Glycosidic Bond Cleavage : Gut β-glucosidases hydrolyze the glucopyranosyl groups, releasing rhein anthrone.

-

Reduction : Rhein anthrone is further reduced to rhein , the primary bioactive form .

Reaction Pathway :

Sennoside Bβ glucosidaseRhein anthronereductionRhein

Supporting Data :

-

NMR Analysis : 2D qNMR confirmed hydrolysis products via distinct cross-peaks at δ 7.2–7.8 ppm (¹H) and 134–136 ppm (¹³C).

-

Metabolite Identification : Rhein anthrone and rhein were detected in fecal and urinary samples using HPLC-MS.

Oxidation Reactions

Sennoside B participates in redox reactions catalyzed by cytochrome P450 enzymes, particularly CYP3A4 , leading to hydroxylated derivatives .

Notable Findings :

-

Auto-Oxidation : Under alkaline conditions, sennoside B forms reactive oxygen species (ROS), contributing to oxidative stress in colonic epithelial cells .

-

P450 Peroxygenation : Engineered P450 variants (e.g., F393H) alter redox potential, enhancing hydroxylation efficiency by 10⁵-fold.

Reaction Table :

| Reaction Type | Catalyst | Product | Rate Constant (k) |

|---|---|---|---|

| Hydroxylation | CYP3A4 | 8-Hydroxy-sennoside B | 2.4 × 10³ M⁻¹s⁻¹ |

| Peroxygenation | P450 BM3 F393H | Epoxy-sennoside B | 1.8 × 10⁵ M⁻¹s⁻¹ |

Degradation Under Acidic Conditions

Sennoside B degrades in acidic environments (pH < 3) via protolytic cleavage of its glycosidic bonds, forming rhein and monosaccharides .

Degradation Pathway :

Sennoside BH+Rhein+2Glucose+2H2O

-

Half-life (t₁/₂) at pH 2.0: 12.5 ± 0.8 hours

-

Activation Energy (Eₐ): 45.2 kJ/mol

Interaction with Metal Ions

Sennoside B chelates divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble complexes that reduce its bioavailability .

Complexation Reaction :

Sennoside B+Ca2+→Ca sennoside B complex↓

Impact :

Photochemical Reactions

Exposure to UV light induces cis-trans isomerization of sennoside B’s anthraquinone core, altering its pharmacological activity .

Observed Changes :

-

Absorption Shift : λₘₐₓ moves from 270 nm to 310 nm.

-

Bioactivity Loss : Laxative efficacy decreases by 40% after 24-hour UV exposure .

Catalytic Hydrogenation

Sennoside B undergoes hydrogenation with Pd/C catalyst, saturating its anthraquinone rings to produce sennidin B (C₄₂H₄₂O₂₀) .

Reaction :

Sennoside B+4H2Pd CSennidin B

Applications :

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

Research indicates that Zeanoside B may enhance plant growth by modulating hormonal pathways. Its role as a growth regulator can be harnessed to improve crop yields and resilience against environmental stressors. Studies have shown that compounds like this compound can influence the expression of genes associated with growth and stress response, making it a candidate for developing stress-resistant crop varieties .

Stress Response Mechanisms

This compound has been implicated in the regulation of stress hormones such as abscisic acid and gibberellins, which are crucial for plants' responses to abiotic stresses like drought and salinity. By understanding its function in these pathways, researchers can develop strategies to enhance crop resilience through targeted breeding or biotechnological interventions .

Bioactive Properties

The bioactive nature of this compound suggests potential health benefits for humans, particularly in relation to chronic diseases. Compounds derived from maize, including Zeanosides, have been associated with reduced incidences of conditions such as cardiovascular diseases and diabetes due to their antioxidant properties . Further research into these compounds could lead to the development of functional foods or supplements aimed at improving health outcomes.

Pharmaceutical Research

The structural similarities between this compound and other bioactive compounds open avenues for pharmaceutical research. Investigating its interactions at the molecular level may provide insights into new therapeutic agents or drug formulations that leverage its growth-regulating properties.

Metabolomic Profiling

A study utilizing metabolomic profiling techniques identified this compound among other metabolites in maize grain, demonstrating its presence and potential significance within the metabolic network of the plant . Such profiling helps elucidate the compound's role in maize physiology and offers insights into its applications in enhancing crop quality.

Gene Expression Studies

Research has shown that this compound influences the expression of genes related to hormonal pathways, indicating its regulatory capacity within plant systems . This regulatory effect can be further explored to develop biotechnological solutions aimed at optimizing plant growth under varying environmental conditions.

Tables

Wirkmechanismus

ZJ 43 exerts its effects by inhibiting the enzyme glutamate carboxypeptidase II. This inhibition prevents the hydrolysis of N-acetylaspartylglutamate, leading to increased levels of this neurotransmitter. The elevated levels of N-acetylaspartylglutamate activate group II metabotropic glutamate receptors, which play a role in reducing neuronal excitability and providing neuroprotection .

Vergleich Mit ähnlichen Verbindungen

ZJ 43 wird mit anderen Inhibitoren der Glutamat-Carboxypeptidase II verglichen, wie z. B. ZJ 11 und ZJ 17. Obwohl alle diese Verbindungen dasselbe Enzym hemmen, hat ZJ 43 eine höhere Potenz und Selektivität gezeigt. Die einzigartige Struktur von ZJ 43 ermöglicht eine effektivere Hemmung und bessere pharmakokinetische Eigenschaften .

Ähnliche Verbindungen

ZJ 11: Ein weiterer potenter Inhibitor der Glutamat-Carboxypeptidase II mit ähnlichen Anwendungen in der neurologischen Forschung.

ZJ 17: Ähnlich wie ZJ 43, jedoch mit leicht unterschiedlichen pharmakokinetischen Eigenschaften und Potenz.

Eigenschaften

CAS-Nummer |

113202-67-8 |

|---|---|

Molekularformel |

C16H17NO9 |

Molekulargewicht |

367.31 g/mol |

IUPAC-Name |

2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H17NO9/c18-5-9-12(20)13(21)14(22)16(26-9)25-8-3-1-2-6-7(15(23)24)4-10(19)17-11(6)8/h1-4,9,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24) |

InChI-Schlüssel |

GRKTWUMXBYWXNZ-JCILWVLBSA-N |

SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O |

Isomerische SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C=C2C(=O)O |

Kanonische SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O |

melting_point |

297-302°C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.